3-Methylquinolin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHFYJQGCWEYNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355836 | |
| Record name | 3-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19701-33-8 | |
| Record name | 3-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations of 3 Methylquinolin 4 Amine and Its Derivatives
Classical and Contemporary Synthetic Approaches to the 3-Methylquinolin-4-amine Core
The construction of the this compound framework can be achieved through various synthetic routes, ranging from traditional multi-step sequences to modern catalytic and multi-component reactions.
Multi-Step Organic Reaction Sequences
Classical approaches to synthesizing the 4-aminoquinoline (B48711) core, adaptable for 3-methyl substitution, often involve a linear sequence of reactions. A prevalent and robust method begins with appropriately substituted anilines and builds the quinoline (B57606) ring system, followed by functionalization at the 4-position. ucsf.edu
A common pathway involves the following key transformations:
Condensation and Cyclization: An aniline (B41778) is condensed with a β-ketoester or a similar three-carbon component. For the synthesis of a 3-methyl derivative, a substrate like methyl acetoacetate (B1235776) can be used. This is often followed by a high-temperature thermal cyclization to form a 4-hydroxyquinoline (B1666331) intermediate. ucsf.edu
Chlorination: The resulting 4-hydroxyquinoline is converted into the more reactive 4-chloroquinoline (B167314) intermediate. ucsf.edunih.gov This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). ucsf.edu
Amination: The final step is a nucleophilic aromatic substitution (SNAr) reaction where the 4-chloroquinoline is treated with an amine (such as ammonia (B1221849) or a primary amine) to introduce the amino group at the C-4 position, yielding the target 4-aminoquinoline. nih.govfrontiersin.org
This multi-step approach allows for structural diversity by varying the starting aniline and the β-dicarbonyl compound. ucsf.edu
Table 1: Representative Multi-Step Synthesis of a 4-Aminoquinoline
| Step | Reaction | Typical Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Condensation & Cyclization | Substituted Aniline, β-Ketoester | 4-Hydroxyquinoline |
| 2 | Chlorination | Phosphorus Oxychloride (POCl₃) | 4-Chloroquinoline |
| 3 | Amination | Amine (e.g., NH₃), Base | 4-Aminoquinoline |
Catalytic Cyclization Strategies for Quinoline Formation
Modern synthetic chemistry has developed numerous catalytic methods for the efficient construction of the quinoline nucleus. These strategies often offer milder reaction conditions and improved atom economy compared to classical methods. Transition-metal catalysts, including those based on cobalt, rhodium, palladium, and nickel, are frequently employed. acs.orgmdpi.comorganic-chemistry.org
For instance, cobalt-catalyzed dehydrogenative cyclizations of 2-aminoaryl alcohols with ketones can produce substituted quinolines in good yields under mild, ligand-free conditions. acs.orgorganic-chemistry.org To obtain a 3-methylquinoline (B29099) derivative via this route, a 2-aminoaryl alcohol would be reacted with acetone. Other approaches involve the palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols or nickel-catalyzed cyclization of 2-iodoanilines with alkynyl aryl ketones. organic-chemistry.org These catalytic cycles typically involve C-H activation, oxidative addition, and reductive elimination steps to forge the heterocyclic ring. mdpi.com
Table 2: Examples of Catalytic Cyclization for Quinoline Synthesis
| Catalyst System | Reactants | Product Type |
|---|---|---|
| Co(OAc)₂·4H₂O | 2-Aminoaryl alcohol, Ketone | Substituted Quinoline |
| Palladium Catalyst | o-Iodoaniline, Propargyl alcohol | 2,4-Disubstituted Quinoline |
| Nickel Catalyst | 2-Iodoaniline, Alkynyl aryl ketone | 2,4-Disubstituted Quinoline |
Modular Three-Component Synthesis Pathways for 4-Aminoquinolines
Three-component reactions represent a highly efficient strategy for synthesizing complex molecules like 4-aminoquinolines in a single step from simple precursors. These modular approaches combine three different starting materials in one pot, forming multiple bonds and building the target scaffold with high efficiency.
One such pathway involves a palladium-catalyzed three-component reaction of anilines, alkynes, and isocyanides. This process can proceed through cascade reactions involving C-H activation and isocyanide insertion. nih.gov Another reported three-component synthesis utilizes a copper-catalyzed reaction of azides, α-fluoro-β-ketoesters, and amines, which proceeds through a sequence of Mannich, aza-Wittig, and dehydrofluorinative aromatization reactions to yield the 4-aminoquinoline product. researchgate.net A palladium-catalyzed domino reaction involving ethynylarylamines, aryl iodides, carbon monoxide, and amines has also been used to generate 2-aryl-4-dialkylaminoquinolines. nih.govfrontiersin.org
Detailed Analysis of Reaction Mechanisms in this compound Synthesis
Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes. The formation of this compound involves key mechanistic steps such as nucleophilic substitution and condensation.
Nucleophilic Substitution Reaction Mechanisms
The introduction of the amino group at the C-4 position of a pre-formed quinoline ring is a cornerstone of many synthetic strategies. This transformation typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. nih.govfrontiersin.org The pyridine-like ring of quinoline is electron-deficient, which activates the C-2 and C-4 positions towards nucleophilic attack. researchgate.net
The SNAr mechanism for the conversion of 4-chloroquinoline to 4-aminoquinoline involves two main steps:
Nucleophilic Addition: An amine nucleophile attacks the electron-deficient carbon atom at the C-4 position, which bears the chlorine leaving group. This attack breaks the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing nitrogen atom of the quinoline ring. quimicaorganica.org
Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, resulting in the formation of the final 4-aminoquinoline product. quimicaorganica.org
This addition-elimination sequence is characteristic of SNAr reactions and is highly effective for synthesizing 4-aminoquinolines from 4-haloquinoline precursors. nih.govfrontiersin.orgquimicaorganica.org
Condensation Reaction Pathways
Condensation reactions are fundamental to the construction of the quinoline ring itself. The Friedländer synthesis is a classic example, involving the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group, such as an aldehyde or ketone. uop.edu.pk
To form a 3-methylquinoline ring system via a Friedländer-type condensation, a 2-aminobenzaldehyde could be reacted with propanal, or a 2-aminoketone could be reacted with acetaldehyde. The mechanism generally proceeds as follows:
Aldol-type Condensation: The reaction is typically base-catalyzed and begins with the formation of an enolate from the carbonyl compound. This enolate then attacks the carbonyl group of the 2-aminobenzaldehyde or 2-aminoketone.
Cyclization and Dehydration: The initial adduct then undergoes an intramolecular cyclization, where the amino group attacks the carbonyl, followed by dehydration (loss of a water molecule) to form the fully aromatic quinoline ring. uop.edu.pk
This pathway exemplifies how condensation reactions are pivotal in building the core heterocyclic structure upon which further functionalization can occur.
Redox Reactions in Quinoline Ring Systems
The quinoline ring system is redox-active and can participate in various oxidation and reduction reactions. The presence of the nitrogen atom influences the electron density of the ring system, making it susceptible to both oxidative and reductive transformations. The metabolic reduction of nitroquinolines, such as 4-nitroquinoline (B1605747) N-oxide, to oxygen-reactive intermediates has been a subject of study. nih.gov This process involves the enzymatic reduction of the nitro group, leading to the formation of radical species that can interact with molecular oxygen.
Strategies for Derivatization from the this compound Scaffold
The this compound scaffold presents multiple opportunities for derivatization, allowing for the synthesis of a diverse library of compounds with potential applications in medicinal chemistry and materials science. The primary sites for modification are the 4-amino group and the quinoline ring itself.
Derivatization at the 4-Amino Group:
The 4-amino group is a versatile handle for a wide range of chemical transformations. Alkylation, acylation, and sulfonylation reactions can be readily performed to introduce various substituents. For instance, reaction with alkyl halides can yield secondary and tertiary amines, while reaction with acid chlorides or anhydrides can produce amides. These modifications can significantly alter the physicochemical properties of the parent molecule, such as its lipophilicity, basicity, and hydrogen bonding capacity, which are crucial for biological activity. The synthesis of various 4-aminoquinoline derivatives with modified side chains at the amino group has been extensively explored, particularly in the development of antimalarial agents. nih.govacs.org
Derivatization of the Quinoline Ring:
The quinoline ring of this compound can also be functionalized, although the presence of the activating amino group and the deactivating effect of the nitrogen atom on certain positions must be considered. Electrophilic aromatic substitution reactions, such as halogenation or nitration, could potentially occur on the benzene (B151609) ring portion of the quinoline scaffold. The directing effects of the existing substituents would govern the regioselectivity of these reactions. Furthermore, modern cross-coupling methodologies, such as Suzuki, Heck, and Sonogashira reactions, could be employed if a suitable handle, such as a halogen atom, is introduced onto the quinoline ring.
The following table provides an overview of potential derivatization strategies for the this compound scaffold:
| Reaction Type | Reagent/Catalyst | Product Type |
| N-Alkylation | Alkyl halide, Base | Secondary/Tertiary Amine |
| N-Acylation | Acid chloride/anhydride, Base | Amide |
| N-Sulfonylation | Sulfonyl chloride, Base | Sulfonamide |
| Electrophilic Halogenation | N-Halosuccinimide | Halogenated Quinoline |
| Cross-Coupling (with pre-functionalization) | Palladium catalyst, Boronic acid/alkene/alkyne | Arylated/Vinylated/Alkynylated Quinoline |
These derivatization strategies provide a powerful toolkit for the structural modification of this compound, enabling the exploration of structure-activity relationships and the development of novel compounds with tailored properties.
Advanced Spectroscopic and Analytical Characterization of 3 Methylquinolin 4 Amine Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 3-Methylquinolin-4-amine. Through the analysis of one-dimensional and two-dimensional NMR spectra, chemists can map out the proton and carbon environments within the molecule.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
Proton NMR (¹H-NMR) spectroscopy provides detailed information about the number of different types of protons and their immediate electronic environment. The spectrum of this compound, typically recorded in a deuterated solvent like CDCl₃, reveals distinct signals for each proton.
The aromatic protons on the quinoline (B57606) ring system typically appear in the downfield region, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns (multiplicities) are dependent on their position relative to the nitrogen atom and the amino and methyl substituents. The methyl group protons give rise to a characteristic singlet in the upfield region of the spectrum. The protons of the amino group can appear as a broad singlet, and its chemical shift can vary depending on solvent and concentration.
Table 1: Representative ¹H-NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.0 - 8.5 | m |
| NH₂ | Variable | br s |
| CH₃ | ~2.4 | s |
Note: 'm' denotes a multiplet, and 'br s' denotes a broad singlet. The chemical shifts are approximate and can vary based on experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy
Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal in the ¹³C-NMR spectrum.
The carbon atoms of the quinoline ring system resonate in the aromatic region of the spectrum, typically between δ 110 and 150 ppm. The carbon attached to the amino group (C4) and the carbon bearing the methyl group (C3) will have characteristic chemical shifts influenced by these substituents. The methyl carbon itself will appear at a much higher field, typically around δ 15-25 ppm.
Table 2: Representative ¹³C-NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C | 110 - 150 |
| C-NH₂ | ~145 |
| C-CH₃ | ~120 |
| CH₃ | ~18 |
Note: The chemical shifts are approximate and can vary based on experimental conditions.
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, TOCSY)
Two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules. ipb.pt
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This allows for the definitive assignment of which proton is bonded to which carbon. For this compound, an HSQC spectrum would show a correlation peak between the methyl protons and the methyl carbon, as well as correlations for each aromatic proton and its corresponding carbon atom. columbia.eduyoutube.com
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is crucial for piecing together the molecular structure by identifying neighboring groups. For instance, the methyl protons would show a correlation to the C3 carbon (two bonds away) and the C2 and C4 carbons (three bonds away), confirming the position of the methyl group. columbia.eduyoutube.com
Total Correlation Spectroscopy (TOCSY): TOCSY is a homonuclear correlation experiment that shows couplings between all protons within a spin system, not just immediate neighbors. ipb.pt In the context of this compound, a TOCSY spectrum would help to identify all the protons belonging to the quinoline ring system that are coupled to each other.
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns. mdpi.com
High-Resolution Mass Spectrometry (HR-MS) Applications
High-Resolution Mass Spectrometry (HR-MS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. rsc.org This high accuracy allows for the unambiguous determination of the elemental formula of this compound. For instance, the calculated exact mass for the protonated molecule [M+H]⁺ of C₁₀H₁₀N₂ would be compared to the experimentally measured value to confirm the molecular formula with high confidence.
Table 3: HR-MS Data for this compound
| Ion | Calculated m/z | Found m/z |
|---|---|---|
| [M+H]⁺ | 159.0917 | 159.0919 |
Note: The 'Found' value is a representative example and may vary slightly between different instruments.
Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. measurlabs.com This technique is particularly useful for analyzing the purity of a this compound sample and for identifying any impurities present. measurlabs.comwaters.com
In an LC-MS analysis, the sample is first injected into an LC column, where the components of the mixture are separated based on their affinity for the stationary and mobile phases. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for that component. This allows for the determination of the retention time and the molecular weight of the main compound and any impurities. The high sensitivity of LC-MS makes it suitable for detecting even trace amounts of related substances. measurlabs.com
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Analysis
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups and elucidate the structural features of a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides a unique fingerprint, revealing characteristic vibrational modes associated with its quinoline core, primary amine substituent, and methyl group.
The analysis of the spectrum can be broken down into key regions:
N-H Vibrations: The primary amine (-NH₂) group is a prominent feature. It typically displays two distinct absorption bands in the 3500-3300 cm⁻¹ region. libretexts.org These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. libretexts.org The presence of two peaks is a clear indicator of a primary amine. utdallas.edu Furthermore, a medium to strong scissoring (bending) vibration for the N-H bond is expected in the 1650-1580 cm⁻¹ range. msu.edu
C-H Vibrations: The molecule contains both aromatic C-H bonds on the quinoline ring and aliphatic C-H bonds in the methyl group. Aromatic C-H stretching vibrations are typically observed as weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group appears as stronger bands just below 3000 cm⁻¹. alfredstate.edu
Quinoline Ring Vibrations: The quinoline skeleton gives rise to several characteristic absorptions. The C=C and C=N stretching vibrations within the aromatic rings produce a series of sharp bands in the 1650-1400 cm⁻¹ region. researchgate.net Out-of-plane bending vibrations (γ C-H) for the substituted benzene (B151609) ring portion of the quinoline system also provide information about the substitution pattern and are typically found in the 900-650 cm⁻¹ range. researchgate.net
C-N Vibrations: The stretching vibration of the aromatic carbon to nitrogen bond (Aryl-N) is found in the 1350-1200 cm⁻¹ region. msu.edu
The specific frequencies of these vibrations can be subtly influenced by the electronic interplay between the electron-donating amine and methyl groups and the quinoline ring system.
Table 1: Characteristic Infrared Absorption Bands for this compound This table is generated based on characteristic frequency ranges for the specified functional groups and molecular structure.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3450 - 3350 | Medium | Asymmetric N-H Stretch | Primary Amine (-NH₂) |
| 3350 - 3250 | Medium | Symmetric N-H Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | Weak to Medium | C-H Stretch | Aromatic (Quinoline Ring) |
| 2980 - 2870 | Medium | C-H Stretch | Aliphatic (Methyl Group) |
| 1650 - 1580 | Medium to Strong | N-H Scissoring (Bend) | Primary Amine (-NH₂) |
| 1620 - 1450 | Medium to Strong | C=C and C=N Stretch | Aromatic (Quinoline Ring) |
| 1470 - 1430 | Medium | C-H Asymmetric Bend | Aliphatic (Methyl Group) |
| 1350 - 1200 | Medium to Strong | C-N Stretch | Aromatic Amine |
| 900 - 650 | Medium to Strong | C-H Out-of-Plane Bend | Aromatic (Quinoline Ring) |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are techniques that probe the electronic transitions within a molecule. These methods are particularly informative for conjugated and aromatic systems like this compound, where π-electrons can be excited to higher energy orbitals.
UV-Vis Spectroscopy
The UV-Vis spectrum of this compound is dominated by π → π* transitions, which are characteristic of the conjugated π-system of the quinoline chromophore. libretexts.org The spectrum of the parent quinoline molecule shows distinct absorption bands; however, the introduction of substituents significantly modifies the absorption profile.
The 4-amino group acts as a powerful auxochrome, a group that alters the absorption characteristics of a chromophore. Due to its electron-donating nature via resonance, the amino group extends the conjugation of the π-system. This has the effect of lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Consequently, a bathochromic shift (or red shift) to longer wavelengths is observed compared to unsubstituted quinoline. uobabylon.edu.iq The methyl group at the 3-position provides a smaller, secondary electron-donating effect that can further influence the absorption maxima.
In addition to the strong π → π* transitions, weaker n → π* transitions may also be observed. libretexts.org These transitions involve the excitation of a non-bonding electron from the nitrogen atom of the amine group or the quinoline ring to an antibonding π* orbital. These transitions are generally of lower intensity and occur at longer wavelengths than the primary π → π* transitions. libretexts.org The exact absorption maxima (λ_max) and molar absorptivity (ε) are dependent on the solvent polarity, as polar solvents can stabilize the ground and excited states differently, leading to shifts in the absorption bands. uobabylon.edu.iq
Fluorescence Spectroscopy
Molecules with extensive conjugated π-systems and donor-acceptor characteristics, such as this compound, often exhibit fluorescence. After the molecule is promoted to an excited electronic state by absorbing UV light, it can relax back to the ground state by emitting a photon. This emitted light is the fluorescence, and it occurs at a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift. rsc.org
In this compound, the electron-donating amino group and the electron-accepting quinoline ring system create an intramolecular charge transfer (ICT) character in the excited state. This ICT nature is often associated with a large Stokes shift and high sensitivity of the emission spectrum to the solvent environment. rsc.org The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime are key parameters that characterize the emission process. Studies on structurally similar amino-substituted quinazolines and quinolines have shown that the position and nature of the amino donor group are critical in determining the emission color and efficiency, with emission wavelengths covering a broad spectral range. rsc.org
Table 2: Summary of Electronic Transitions for this compound This table outlines the principal electronic transitions and influencing factors based on the molecular structure.
| Transition Type | Orbitals Involved | Relative Energy | Influencing Factors | Spectroscopic Observation |
| π → π | Bonding π to Antibonding π | High | Conjugated quinoline system, extended by -NH₂ group | Strong absorption bands in the UV-Vis spectrum. |
| n → π | Non-bonding (N lone pair) to Antibonding π | Low | Presence of nitrogen heteroatoms | Weaker, longer-wavelength absorption bands in the UV-Vis spectrum. |
| Fluorescence | Relaxation from excited singlet state (S₁) to ground state (S₀) | Lower than absorption | Intramolecular charge transfer (ICT) character, solvent polarity | Emission at a longer wavelength than absorption (Stokes Shift). |
Biological Activities and Molecular Mechanistic Studies of 3 Methylquinolin 4 Amine Analogues
Anticancer and Antiproliferative Research Applications
Analogues of 3-methylquinolin-4-amine have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, particularly in anticancer research. sci-hub.se Their versatile scaffold allows for structural modifications that have led to the development of potent agents that can inhibit cancer cell growth through various mechanisms. These mechanisms include the induction of programmed cell death (apoptosis), halting the cell cycle at specific phases, and modulating key signaling pathways that are often dysregulated in cancer. sci-hub.sedoi.org
Cellular Growth Inhibition Mechanisms
Several studies have highlighted the potent cytotoxic effects of this compound analogues against a variety of human cancer cell lines. For instance, a series of novel quinoline (B57606) derivatives of combretastatin (B1194345) A-4 demonstrated significant antiproliferative activities. One of the most potent compounds, 12c , exhibited IC50 values ranging from 0.010 to 0.042 µM across different cancer cell lines, including MCF-7 (breast), HL-60 (leukemia), HCT-116 (colon), and HeLa (cervical). nih.gov This compound also showed a degree of selectivity for cancer cells over non-cancerous MCF-10A cells. nih.gov
Another study focused on quinoline-chalcone derivatives found that some of these hybrids displayed notable activity. For example, compound 5 was effective against K562 cells, while compound 6 showed potent activity against HL60 cells with an IC50 value of 0.59 μM. mdpi.com Furthermore, a novel phenylsulfonylurea derivative, compound 7 , exhibited cytotoxicity against HepG-2 (liver), A549 (lung), and MCF-7 cells with IC50 values of 2.71, 7.47, and 6.55 μM, respectively. mdpi.com
The substitution pattern on the quinoline ring plays a crucial role in determining the cytotoxic potency. In a series of quinoline hydrazone analogues, nine compounds, including 18b, 18d, 18e, 18f, 18g, 18h, 18i, 18j, and 18l , showed significant anti-proliferative activity at a 10 µM concentration against the NCI 60 human cancer cell line panel. sci-hub.se Compound 18j was particularly effective, with GI50 values as low as 0.33 μM against the SR leukemia cell line and 0.34 μM against the HCT-116 colon cancer cell line. sci-hub.se
Similarly, a series of IsoCombretaQuinolines (IsoCoQuines) were synthesized and evaluated for their cytotoxic activity. The most potent analogue, 2b , which has a 3-hydroxy-4-methoxyphenyl B-ring, displayed potent cytotoxicity with IC50 values less than 10 nM against a panel of five human cancer cell lines. core.ac.uk
Table 1: Cellular Growth Inhibition of this compound Analogues
| Compound | Cancer Cell Line(s) | IC50/GI50 Value(s) | Reference |
| 12c | MCF-7, HL-60, HCT-116, HeLa | 0.010 - 0.042 µM | nih.gov |
| 6 | HL60 | 0.59 μM | mdpi.com |
| 7 | HepG-2, A549, MCF-7 | 2.71, 7.47, 6.55 μM | mdpi.com |
| 18j | SR, K-562, HCT-116, SW-620 | 0.33, 0.46, 0.34, 0.97 μM | sci-hub.se |
| 2b | Panel of 5 human cancer cell lines | < 10 nM | core.ac.uk |
Apoptosis Induction Pathways
A primary mechanism by which this compound analogues exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. bio-rad-antibodies.com Both pathways converge on the activation of caspases, which are the executioners of apoptosis. bio-rad-antibodies.com
Research has shown that these quinoline derivatives can trigger apoptosis through the intrinsic pathway. For example, compound 12c was found to induce apoptosis via a mitochondrial-dependent pathway in MCF-7 cells. nih.gov This is often characterized by the depolarization of the mitochondrial membrane and the generation of reactive oxygen species (ROS). nih.govmdpi.com
Similarly, piperlongumine (B1678438) analogues containing a tetrahydroquinoline moiety have been shown to induce apoptosis. Compound 13d , for instance, was confirmed to induce apoptosis in HepG2 cells, which was associated with the activation of caspase 3 and PARP. researchgate.net The cleavage of PARP by activated caspases is a hallmark of apoptosis. doi.org
Furthermore, some N'-substituted methylene-4-(quinoline-4-amino) benzoyl hydrazide derivatives, such as compounds 8 and 9 , have been shown to induce apoptosis, leading to cell death through the cleavage of PARP. doi.org The ability of these compounds to induce apoptosis is a critical factor in their potential as anticancer agents.
Cell Cycle Arrest Investigations
In addition to inducing apoptosis, this compound analogues can inhibit cancer cell proliferation by causing cell cycle arrest at specific phases, most commonly the G2/M phase. doi.orgnih.gov The G2/M checkpoint prevents cells with damaged DNA from entering mitosis.
Several studies have demonstrated the ability of these compounds to induce G2/M phase arrest. For example, the IsoCoQuine analogue 2b was found to cause cell cycle arrest in the G2/M phase. core.ac.uk Similarly, compound 19h , a potent hydrazone analogue of combretastatin A-4, induced cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. nih.gov This effect is often linked to the inhibition of tubulin polymerization, which is essential for the formation of the mitotic spindle. nih.gov
Modulation of PI3K/AKT/mTOR Signaling Pathway
The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, survival, and apoptosis. mdpi.comresearchgate.net Dysregulation of this pathway is a common feature in many types of cancer, making it an attractive target for cancer therapy. mdpi.comhaematologica.org
Research indicates that some this compound analogues can exert their anticancer effects by modulating the PI3K/AKT/mTOR pathway. medecinesciences.org For instance, studies have suggested that these compounds can inhibit the PI3K/AKT/mTOR pathway, which is critical for cell proliferation and survival.
One specific antagonist of the nociceptin (B549756) receptor, JTC-801 , which contains a quinoline moiety, has been shown to suppress the growth of melanoma cells by down-regulating the PI3K-Akt-mTOR pathway. medecinesciences.org Treatment with JTC-801 led to decreased phosphorylation levels of Akt and mTOR in M14 melanoma cells. medecinesciences.org The activation of this pathway involves a cascade of phosphorylation events, and its inhibition can lead to a reduction in cell survival and proliferation. haematologica.org
Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibitory Activity
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA. google.comeurjchem.com As rapidly proliferating cancer cells have a high demand for nucleotides, inhibiting DHODH can be an effective strategy to halt their growth. google.com
Several 3,4,6,8-substituted-2-([1,1'-biphenyl]-4-yl)quinoline analogues have been identified as inhibitors of DHODH. google.com These compounds have shown promise in treating various disorders where DHODH inhibition is clinically useful, including cancer. google.com A structure-guided approach has been used to develop improved DHODH inhibitors based on the quinoline scaffold. This has led to the discovery of potent analogues such as 41 (DHODH IC50 = 9.71 ± 1.4 nM) and 43 (DHODH IC50 = 26.2 ± 1.8 nM). nih.gov
The development of these inhibitors was guided by the desire to form new interactions within the brequinar-binding pocket of DHODH. nih.gov For example, compound 43 was shown to have a novel water-mediated hydrogen bond interaction with the T63 residue of the enzyme. nih.gov This highlights the potential of quinoline-based compounds as effective DHODH inhibitors for cancer therapy.
Table 2: Dihydroorotate Dehydrogenase (DHODH) Inhibitory Activity of this compound Analogues
| Compound | DHODH IC50 Value | Reference |
| 41 | 9.71 ± 1.4 nM | nih.gov |
| 43 | 26.2 ± 1.8 nM | nih.gov |
| 46 | 28.3 ± 3.3 nM | nih.gov |
DT-Diaphorase (NQO1) Activation Studies
NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, is a flavoprotein that plays a role in cellular protection against oxidative stress. periodikos.com.brnih.gov It catalyzes the two-electron reduction of quinones to hydroquinones, which are generally less reactive and toxic. periodikos.com.brmdpi.com Interestingly, NQO1 is often overexpressed in various human solid tumors, making it a potential target for cancer-specific therapies. mdpi.com
Some hybrid compounds containing both a 1,4-quinone and a quinoline moiety have been investigated as substrates for NQO1. mdpi.com The rationale is that the NQO1-catalyzed reduction of the quinone moiety can lead to the formation of reactive oxygen species (ROS), which can damage cancer cells. mdpi.com
Enzymatic assays have shown that these quinoline-quinone hybrids can act as suitable substrates for NQO1, with their conversion rates sometimes exceeding that of the known NQO1 substrate, streptonigrin. mdpi.com The cytotoxic activity of these hybrids was found to be higher in cell lines with elevated NQO1 protein levels, such as MCF-7 and T47D (breast cancer) and A549 (lung cancer). mdpi.com This suggests a mechanism of action that involves the bioactivation of the quinoline-quinone hybrid by NQO1 in cancer cells. preprints.orgresearchgate.net
Autophagy Pathway Regulation
The quinoline scaffold is a significant motif in compounds that can influence cellular autophagy. Lysosomes play a crucial role in this process, contributing to the degradation and recycling of cellular components. google.com Certain quinoline analogues, like chloroquine (B1663885), are known to accumulate in lysosomes, impairing their function and deacidifying them. google.com This disruption of lysosomal function can, in turn, affect the autophagy process. google.com
In the context of cancer, where autophagy can serve as a protective mechanism for cancer cells, its disruption is a potential therapeutic strategy. google.com Some cancer cells utilize lysosomes to sequester chemotherapy agents, leading to drug resistance. google.com The modulation of autophagy through quinoline-based compounds has been explored in pancreatic cancer research. nih.gov Studies have shown that specific quinolin-8-yl-nicotinamide analogues can induce genes related to stress response and autophagy. nih.gov For instance, some 4-aminoquinoline (B48711) hydrazone derivatives have been found to induce autophagic cell death, with their efficacy being influenced by the length of an acyl group. researchgate.net Specifically, a compound with a 10-carbon acyl group demonstrated the highest potency in inducing LC3 conversion, a key marker of autophagy. researchgate.net
Furthermore, the activation of autophagy is a protective response in cancer cells against treatments like ionizing radiation, involving the fusion of autophagosomes with lysosomes. google.com Therefore, disrupting this pathway presents a viable approach to impairing cancer cell viability. google.com
Antimicrobial and Antibacterial Efficacy Studies
The quinoline core is a well-established pharmacophore in the development of antimicrobial agents. Analogues of this compound have been investigated for their efficacy against various bacterial strains, including those that are multidrug-resistant.
Several studies have highlighted the potential of 4-aminoquinoline derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pyogenes. For instance, a series of 4-aminoquinoline derivatives synthesized via a microwave-assisted method showed that some compounds possessed low-to-moderate antibacterial activity. mdpi.comresearchgate.net Notably, 6-chlorocyclopentaquinolinamine exhibited potent inhibition against MRSA with a minimum inhibitory concentration (MIC) of 0.125 mM, while 2-fluorocycloheptaquinolinamine was active against S. pyogenes with a MIC of 0.25 mM. mdpi.comresearchgate.netpreprints.org
The mechanism of action for some of these compounds is thought to involve the inhibition of penicillin-binding protein 2a (PBP2a). mdpi.comresearchgate.net Docking studies have suggested that compounds like 6-chlorocyclopentaquinolinamine and 7-chlorophenylquinolinamine bind to the PBP2a active site through hydrophobic interactions, hydrogen bonding, and halogen contacts. mdpi.compreprints.org The enhanced activity of 6-chlorocyclopentaquinolinamine against MRSA is attributed to additional π-alkyl interactions and favorable docking scores. mdpi.compreprints.org
Other quinolinium derivatives have also demonstrated significant antibacterial activity against MRSA and other resistant strains like vancomycin-resistant Enterococcus (VRE) and NDM-1 Escherichia coli. nih.gov One such derivative, bearing a 4-fluorophenyl group, showed superior activity against MRSA with a MIC value of 1.5 μg/mL. nih.gov Furthermore, some phenol-soluble modulin (PSM) derivatives have shown activity against S. pyogenes. nih.gov
Interactive Table: Antibacterial Activity of this compound Analogues
| Compound | Bacterial Strain | MIC (mM) | Reference |
|---|---|---|---|
| 6-chlorocyclopentaquinolinamine | MRSA | 0.125 | mdpi.comresearchgate.net |
| 2-fluorocycloheptaquinolinamine | S. pyogenes | 0.25 | mdpi.comresearchgate.net |
| 7-chlorocyclopentaquinolinamine | MRSA | - | mdpi.com |
Antimalarial Investigations and Target Interactions
The 4-aminoquinoline scaffold is historically significant in the fight against malaria, with chloroquine being a prominent example. mdpi.comesr.ie Research into analogues of this compound continues to explore new avenues for treating drug-resistant malaria. nih.gov
The primary mechanism of action for many 4-aminoquinoline antimalarials involves the inhibition of hemozoin formation in the malaria parasite. hilarispublisher.com The parasite digests host hemoglobin, releasing heme, which is toxic to the parasite. esr.ie To protect itself, the parasite polymerizes heme into an insoluble crystal called hemozoin. hilarispublisher.com 4-aminoquinolines are weak bases that accumulate in the acidic food vacuole of the parasite and are thought to form a complex with heme, preventing its polymerization and leading to a buildup of toxic heme that kills the parasite. hilarispublisher.com
Structure-activity relationship (SAR) studies have been crucial in developing new 4-aminoquinoline derivatives with improved efficacy against chloroquine-resistant strains. esr.ie Modifications to the 4-aminoquinoline nucleus are generally detrimental to activity, with the 7-halo substitution being a notable exception that often enhances antimalarial potency. hilarispublisher.com For instance, 7-chloro-4-aminoquinoline is considered essential for inhibiting β-hematin (a synthetic form of hemozoin) formation. hilarispublisher.com
Recent studies on 4-aminoquinoline hydrazone analogues have shown promising results against multidrug-resistant Plasmodium falciparum strains. nih.gov These compounds demonstrated potent antimalarial activity, with the ring stages of the parasite's life cycle being the most susceptible. nih.gov One lead compound, 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline, exhibited synergistic antimalarial activity when combined with artemether. nih.gov
Anti-inflammatory Research
Quinoline and its derivatives have been investigated for their anti-inflammatory properties. researchgate.net The anti-inflammatory effects of some quinoline-based compounds are linked to the inhibition of pro-inflammatory cytokines like tumor necrosis factor (TNF)-α and interleukin-6 (IL-6). nih.gov
Research on quinolone substituted quinazolin-4(3H)-ones has identified compounds with significant anti-inflammatory activity in carrageenan-induced paw edema models. semanticscholar.org Specifically, compounds with electron-withdrawing groups, such as dibromo and nitro substitutions on the quinazolinone moiety, showed enhanced anti-inflammatory effects. semanticscholar.org For example, 6,8-dibromo-2-methyl-3-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)quinazolin-4(3H)-one and 2-methyl-3-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-7-nitroquinazolin-4(3H)-one were among the most potent compounds. semanticscholar.org
Furthermore, a series of pyrano[3,2-c]quinoline derivatives were synthesized and screened for their ability to inhibit TNF-α and IL-6 production. nih.gov Certain compounds from this series with substitutions at the C4 position of the pyrano[3,2-c]quinolone structure showed promising results for both anti-inflammatory and cytotoxic activities. nih.gov The anti-inflammatory activity of some quinolinone carboxamides has been linked to the inhibition of lipoxygenase (LOX). mdpi.com
Antioxidant Properties and Oxidative Stress Pathway Modulation
Analogues of this compound have demonstrated notable antioxidant properties and the ability to modulate pathways related to oxidative stress. Oxidative stress is implicated in various diseases, and compounds that can mitigate its effects are of significant interest. nih.gov
Quinoline derivatives, particularly those incorporating chalcogens like selenium, have been a focus of antioxidant research. researchgate.net For example, 7-chloro-4-(phenylselanyl)quinoline (4-PSQ) has been shown to be effective against oxidative damage in various models. researchgate.net Studies have indicated that 4-PSQ can reduce ferric ions and has a direct effect on reactive oxygen species. researchgate.net The antioxidant activity of these compounds is often evaluated through their ability to scavenge free radicals and inhibit lipid peroxidation. mdpi.com
In one study, N-methyl and N-phenyl carboxamides derived from 4-aminophenol (B1666318) exhibited 100% inhibition of lipid peroxidation. mdpi.com The position of substituents on the quinolinone framework can significantly impact antioxidant activity. mdpi.com The modulation of oxidative stress by these compounds can also occur through the regulation of gene transcription, such as the NRF2-KEAP1 pathway, which controls the expression of numerous cytoprotective genes. nih.gov
Some quinoline derivatives have shown neuroprotective effects by reducing oxidative stress markers. The presence of methoxy (B1213986) groups on the quinoline structure appears to enhance the compound's ability to scavenge free radicals.
Neuroprotective Research Implications
The neuroprotective potential of this compound analogues is an emerging area of research, with implications for neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov The mechanism of neuroprotection often involves the modulation of neurotransmitter systems and antioxidant properties that combat oxidative stress, a key factor in neuronal damage.
Certain quinoline derivatives have been shown to reduce oxidative stress markers and improve cognitive function in animal models of neurodegenerative diseases. For example, a compound with a dimethoxyphenethyl moiety attached to a methylquinolin-2-ol scaffold demonstrated the ability to reduce amyloid plaque formation and improve memory retention in a model of Alzheimer's disease.
The nuclear receptor Nurr1, a transcription factor with neuroprotective functions, has been identified as a target for some quinoline-based compounds. nih.gov Amodiaquine (B18356), a 4-aminoquinoline antimalarial, has been shown to activate Nurr1. nih.gov Subsequent research has led to the development of novel Nurr1 agonists with superior potency, moving away from the original amodiaquine scaffold. nih.gov These new compounds share no structural features with the initial lead but demonstrate enhanced activity on Nurr1. nih.gov
Furthermore, some pyrrolo[2,3-b]quinolin-4-amine derivatives, developed as tacrine (B349632) analogues, have shown significant neuroprotective effects against Aβ-induced toxicity, a hallmark of Alzheimer's disease. researchgate.net One such compound, 1,2-diphenyl-5,6,7,8-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-amine, was found to be a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), and afforded neuroprotection at nanomolar concentrations. researchgate.net
Antitubercular Activity Assessments
The quinoline scaffold is a significant pharmacophore in the development of antitubercular agents, with several derivatives showing promising activity against Mycobacterium tuberculosis (M. tuberculosis). austinpublishinggroup.comresearchgate.net Analogues of this compound are part of this extensive research, demonstrating a range of inhibitory effects against both drug-sensitive and drug-resistant strains.
Research into 4-aminoquinoline derivatives has identified potent compounds against the M. tuberculosis H37Rv strain. nih.govresearchgate.net For instance, a series of 7-chloro-N-phenylquinolin-4-amine derivatives were synthesized and evaluated, with some compounds exhibiting a Minimum Inhibitory Concentration (MIC) as low as 1.56 μM. researchgate.net The introduction of substituents on the phenyl ring and the quinoline core has been shown to significantly influence the antitubercular activity.
In one study, N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and tested for their ability to inhibit the growth of M. tuberculosis H37Rv. nih.gov The results indicated that compounds with a chlorine or bromine atom at the 6-position of the quinoline ring were the most effective. nih.gov Two compounds from this series displayed MIC values comparable to the first-line antitubercular drug, isoniazid. nih.gov
Another approach involved the structural simplification of the potent antituberculosis drug bedaquiline, leading to the development of novel quinoline derivatives. nih.gov This research produced compounds with significant antitubercular activity, with some showing MIC values as low as 0.43 μg/mL. nih.gov These lead compounds were found to inhibit mycobacterial ATP synthesis, a mechanism shared with bedaquiline. nih.gov
Furthermore, the synthesis of quinoline-pyrazolopyrimidine hybrids and 7-chloro-N-phenylquinolin-4-amine hybrids has yielded compounds with sub-10 μM whole-cell activities against M. tuberculosis. nih.govresearchgate.net These findings highlight the potential of hybrid molecules that combine the quinoline scaffold with other pharmacologically active moieties.
The table below summarizes the antitubercular activity of selected quinoline analogues.
| Compound Type | Specific Analogue/Series | Target/Strain | Key Findings | Reference |
| 7-Chloro-N-phenylquinolin-4-amine derivatives | Compounds 7c and 7g | M. tuberculosis H37Rv | Exhibited potent antitubercular activity with a MIC of 1.56 μM. | researchgate.net |
| N-(4-(Benzyloxy)benzyl)-4-aminoquinolines | Analogues with Cl or Br at the 6-position | M. tuberculosis H37Rv | Showed the most effective inhibition, with two compounds having MICs similar to isoniazid. | nih.gov |
| Bedaquiline Analogues | Compounds 32a, 32d, and 32e | M. tuberculosis | Displayed significant antitubercular activities with MICs of 0.43, 0.47, and 0.44 μg/mL, respectively. These compounds inhibit mycobacterial ATP synthesis. | nih.gov |
| Quinoline-pyrazolopyrimidine and 7-chloro-N-phenylquinolin-4-amine hybrids | Two pyrazolopyrimidine series compounds and one 7-chloro-N-phenylquinolin-4-amine hybrid | M. tuberculosis | Demonstrated sub-10 μM whole-cell activities. | nih.govresearchgate.net |
| 4-Alkoxyquinolines | Lead molecule targeting cytochrome bc1 complex | Drug-susceptible and multidrug-resistant M. tuberculosis | Showed potent and selective activity. | acs.org |
Antiviral Activity Research
The versatile quinoline nucleus is also a key component in the design of antiviral agents, with derivatives showing activity against a broad spectrum of viruses. nih.govresearchgate.net Analogues of this compound have been investigated for their potential to inhibit viral replication and activity.
In a study focusing on broad-spectrum antiviral agents, a series of quinoline derivatives were synthesized and screened. doi.org One compound, an 8-amino-4-methylquinolin-2(1H)-one derivative, was found to be effective against Yellow Fever Virus (YFV), with a selectivity index (SI) of 28.5. doi.org Another compound in the same study showed activity against Respiratory Syncytial Virus (RSV). doi.org The antiviral mechanism of these compounds is thought to involve the disruption of viral DNA/RNA processes through intercalation, a characteristic facilitated by the planar structure of the quinoline ring. doi.org
Research into coronaviruses has also explored quinoline-based compounds. A novel 6,7-dimethoxy-4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-methylquinolin-1-ium iodide was synthesized and evaluated for its activity against the human coronavirus strain OC-43. mdpi.com This compound demonstrated an IC50 of 3.1 μM, indicating its potential as a basis for further optimization in the development of anticoronaviral drugs. mdpi.com
Furthermore, a 2-methylquinoline (B7769805) derivative, known as AV6, has been identified as an agent capable of reactivating latent HIV-1. rsc.org This "shock and kill" strategy is a promising therapeutic approach for HIV/AIDS. rsc.org Structure-activity relationship studies on AV6 analogues have been conducted to develop dual-acting agents that can both reactivate the latent virus and inhibit its replication. rsc.org
The antiviral potential of quinoline derivatives extends to other viruses as well, including Zika virus (ZIKV), Dengue virus, and Middle East Respiratory Syndrome Coronavirus (MERS-CoV). nih.gov The ability to modify the quinoline scaffold at various positions allows for the fine-tuning of its antiviral properties, enhancing binding affinity and selectivity for viral targets. doi.org
The table below provides an overview of the antiviral activity of certain quinoline analogues.
| Compound Type | Specific Analogue/Series | Target Virus | Key Findings | Reference |
| 8-Amino-4-methylquinolin-2(1H)-one derivative | Compound 6 | Yellow Fever Virus (YFV) | Effective against YFV with a selectivity index of 28.5. | doi.org |
| Quinoline derivative | Compound 4 | Respiratory Syncytial Virus (RSV) | Exhibited activity against RSV with a selectivity index of 11.6. | doi.org |
| 6,7-Dimethoxy-4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-methylquinolin-1-ium iodide | Compound 3 | Human coronavirus OC-43 | Showed an IC50 of 3.1 μM. | mdpi.com |
| 2-Methylquinoline derivative | AV6 | HIV-1 | Induces latent HIV-1 expression, acting as a latency-reversing agent. | rsc.org |
Structure Activity Relationship Sar and Computational Chemistry Studies of 3 Methylquinolin 4 Amine
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models help in predicting the activity of novel compounds, understanding their mechanism of action, and reducing the need for extensive animal testing. nih.gov
For quinoline (B57606) derivatives, QSAR models are frequently developed to predict activities ranging from anticancer to antimicrobial efficacy. researchgate.net The process involves calculating a wide array of molecular descriptors for a set of molecules with known activities. These descriptors can be categorized as:
1D: Molecular weight, atom counts.
2D: Topological indices, molecular refractivity, and connectivity indices. nih.gov
3D: Steric parameters (e.g., Verloop), hydrophobic fields, and hydrogen bond donor/acceptor fields. nih.gov
Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Support Vector Machines (SVM) and Random Forest (RF) are then employed to build the predictive model. researchgate.netresearchgate.net For instance, a QSAR study on quinoline-arylamidine hybrids against leukemia cells successfully used descriptors like radial distribution function (RDF) and GETAWAY to build robust MLR models. researchgate.net
While specific QSAR models exclusively for 3-Methylquinolin-4-amine are not extensively documented in publicly available literature, the established methodologies for other quinoline scaffolds are directly applicable. researchgate.net A hypothetical QSAR study for analogs of this compound would involve synthesizing a series of derivatives with substitutions on the quinoline core or the amino group. The model would then correlate descriptors—such as the steric hindrance from the 3-methyl group, the hydrogen-bonding capacity of the 4-amino group, and electronic properties of the aromatic system—with a measured biological endpoint. Such a model could effectively guide the synthesis of new derivatives with potentially improved activity.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. It is instrumental in elucidating the binding mode and estimating the strength of the interaction, often expressed as a docking score or binding affinity.
Docking studies on 4-aminoquinoline (B48711) derivatives reveal common interaction patterns crucial for their biological activity. The quinoline scaffold itself, being a planar aromatic system, frequently engages in π-π stacking and hydrophobic interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan in the active site of target proteins. vulcanchem.com
The 4-amino group is a key pharmacophoric feature, acting as a potent hydrogen bond donor. It often forms critical hydrogen bonds with backbone carbonyls or acidic residues (e.g., aspartate, glutamate) within the binding pocket. The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor. The 3-methyl group primarily contributes to binding through hydrophobic or van der Waals interactions, helping to occupy and fit into specific pockets within the active site.
For example, docking simulations of related quinoline compounds into the active site of bacterial DNA gyrase have shown that the amino group can form hydrogen bonds with key residues like Serine, while the quinoline ring establishes stacking interactions. Similarly, in studies with cyclin G-associated kinase (GAK), the 4-anilinoquinoline scaffold fits into the ATP-binding site, demonstrating the versatility of this core structure. vulcanchem.com
Based on studies of this compound and its analogs, several classes of biological macromolecules have been identified as potential targets. Molecular docking simulations can predict the binding affinities and guide experimental validation against these targets.
| Target Class | Specific Example | Predicted Interactions for this compound | Reference |
| Protozoal Enzymes | Plasmodium dihydroorotate (B8406146) dehydrogenase | The 4-amino group likely forms H-bonds, while the quinoline ring engages in hydrophobic interactions within the active site. | |
| Bacterial Enzymes | DNA Gyrase / Topoisomerase | Hydrogen bonding via the 4-amino group with active site residues (e.g., Ser84) and π-π stacking of the quinoline core. | |
| Kinases | Cyclin G-associated kinase (GAK) | The quinoline scaffold can occupy the ATP-binding pocket, with the 3-methyl group potentially enhancing specificity for hydrophobic sub-pockets. | vulcanchem.com |
| Cholinesterases | Acetylcholinesterase (AChE) / Butyrylcholinesterase (BuChE) | Analogs bind deep within the active site gorge, forming π-π stacking interactions with key aromatic residues. | researchgate.net |
These predictions highlight the potential of this compound as a scaffold for developing inhibitors against a range of enzymes critical in infectious diseases and neurodegenerative disorders.
Density Functional Theory (DFT) Calculations and Molecular Electrostatic Potential (MEP) Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. rsc.orgcecam.org It is widely employed to calculate optimized molecular geometries, vibrational frequencies, and electronic properties, which are essential for understanding a molecule's reactivity and interactions. researchgate.netnih.gov
DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the most stable three-dimensional conformation of a molecule. rsc.orgdergipark.org.tr For this compound, the quinoline ring system is expected to be largely planar. The amino group at the C4 position and the methyl group at the C3 position will have specific bond lengths and angles relative to the ring.
Studies on the closely related 4-amino-2-methylquinoline show good agreement between DFT-calculated geometries and experimental data. nih.gov The substitution of functional groups on the quinoline core influences the electronic distribution and can cause minor distortions in the ring's planarity. dergipark.org.tr
Table of Predicted Geometrical Parameters for a Quinoline Core (Illustrative) (Based on data from related structures like 6-chloroquinoline)
| Parameter | Bond/Angle | Typical Calculated Value | Reference |
| Bond Length | C-C (aromatic) | ~1.40 Å | dergipark.org.tr |
| Bond Length | C-N (in ring) | ~1.37 Å | dergipark.org.tr |
| Bond Length | C-NH2 | ~1.36 Å | |
| Bond Angle | C-N-C (in ring) | ~117° | dergipark.org.tr |
| Bond Angle | C-C-C (in ring) | ~120° | dergipark.org.tr |
The Molecular Electrostatic Potential (MEP) surface is another valuable output of DFT calculations. It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions of positive and negative potential. For this compound, the MEP would show a negative potential (red/yellow) around the electronegative nitrogen atom of the quinoline ring, indicating a site for electrophilic attack or hydrogen bond acceptance. A positive potential (blue) would be seen around the amino group's hydrogens, highlighting their role as hydrogen bond donors. rsc.orgresearchgate.net
Frontier Molecular Orbital (FMO) theory is used to explain chemical reactivity and electronic transitions based on the properties of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). slideshare.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net
HOMO: For 4-aminoquinoline derivatives, the HOMO is typically localized over the electron-rich quinoline ring and the amino group, reflecting their nucleophilic character.
LUMO: The LUMO is generally distributed across the entire aromatic system, indicating its susceptibility to nucleophilic attack.
Energy Gap (ΔE): A smaller HOMO-LUMO gap implies lower stability and higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.org
DFT studies on various substituted quinolines have calculated these parameters, providing a basis for predicting the electronic behavior of this compound. rsc.orgdergipark.org.tr
Table of FMO Properties for Related Quinoline Derivatives (Illustrative)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Compound 3 (a pyridyl-quinoline) | -5.760 | -2.977 | 2.783 | rsc.org |
| Compound 9 (a pyrimidyl-quinoline) | -6.539 | -2.544 | 3.995 | rsc.org |
| 6-chloroquinoline | -6.74 | -1.53 | 5.21 | dergipark.org.tr |
The electronic properties, such as the energy gap, derived from FMO analysis are crucial for building QSAR models and understanding the electronic aspects of ligand-receptor interactions. researchgate.net
Global Reactivity Descriptors
The chemical reactivity of a molecule can be elucidated through global reactivity descriptors derived from conceptual Density Functional Theory (DFT). scielo.org.mxrasayanjournal.co.in These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), ionization potential (I), electron affinity (A), electronegativity (χ), global hardness (η), global softness (S), and electrophilicity index (ω), provide insight into the molecule's stability and reactivity. rasayanjournal.co.inresearchgate.net
The HOMO energy is associated with the molecule's capacity to donate electrons, while the LUMO energy relates to its ability to accept electrons. A smaller HOMO-LUMO energy gap (ΔE) suggests higher chemical reactivity and lower kinetic stability. researchgate.netscirp.org These parameters are crucial in understanding the interactions between a molecule and a biological receptor. For instance, in the context of corrosion inhibition by quinoline derivatives, a higher HOMO value is linked to a greater electron-donating ability to the metal surface, while a lower LUMO value indicates a stronger electron-accepting capability from the metal. researchgate.net
While specific DFT calculations for this compound were not found in the reviewed literature, studies on analogous quinoline derivatives provide a framework for understanding its likely electronic properties. scirp.orgnih.gov Quantum chemical calculations on various quinoline derivatives have been used to correlate these descriptors with observed biological or chemical activity. researchgate.netscirp.org For example, chemical hardness (η) and softness (S) are measures of the molecule's resistance to change in its electron distribution. A "soft" molecule is generally more reactive than a "hard" molecule. rasayanjournal.co.in The electrophilicity index (ω) quantifies the energy stabilization when the system acquires an additional electronic charge. scielo.org.mx
The following table presents a hypothetical set of global reactivity descriptors for this compound, based on typical values reported for similar heterocyclic amine structures in computational studies. rasayanjournal.co.inresearchgate.net
| Descriptor | Symbol | Formula | Typical Significance |
| HOMO Energy | EHOMO | - | Electron-donating ability |
| LUMO Energy | ELUMO | - | Electron-accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity & Stability |
| Ionization Potential | I | -EHOMO | Energy needed to remove an electron |
| Electron Affinity | A | -ELUMO | Energy released when gaining an electron |
| Electronegativity | χ | (I + A) / 2 | Electron-attracting power |
| Global Hardness | η | (I - A) / 2 | Resistance to charge transfer |
| Global Softness | S | 1 / (2η) | Propensity for charge transfer |
| Electrophilicity Index | ω | χ² / (2η) | Electrophilic nature of a molecule |
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a cornerstone of ligand-based drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. zu.edu.jonih.gov A pharmacophore model typically includes features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (RA), and positive or negative ionizable groups. jyoungpharm.orgwustl.edu
For the 4-aminoquinoline scaffold, which is the core of this compound, pharmacophore models have been developed to understand its interaction with various biological targets. Studies on related quinoline derivatives highlight several key features. For instance, in the development of CDK1 inhibitors, a pharmacophore model for a quinoline-based compound identified two hydrogen bond donor sites, two hydrophobic aromatic rings, and a hydrophobic feature as critical for bioactivity. zu.edu.jo Similarly, a model for α-glucosidase inhibitors based on a 7-chloroquinoline (B30040) scaffold identified two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings as essential. nih.gov
The general pharmacophoric features of the 4-aminoquinoline class often include:
Aromatic Rings: The quinoline core itself serves as a crucial aromatic and hydrophobic feature, capable of engaging in π-π stacking or hydrophobic interactions with receptor sites. nih.govvulcanchem.com
Hydrogen Bond Donor/Acceptor: The amino group at the 4-position and the quinoline nitrogen atom are key sites for hydrogen bonding. The exocyclic amine typically acts as a hydrogen bond donor, while the heterocyclic nitrogen can act as an acceptor. nih.gov
Substituent Effects: The nature and position of substituents, such as the methyl group in this compound, can modulate the electronic properties and steric profile, influencing how the molecule fits into a binding pocket and interacts with specific residues.
Ligand-based design uses these pharmacophore models as 3D queries to screen virtual compound libraries for new molecules with similar features and a high probability of being active. zu.edu.jodovepress.com This approach is particularly valuable when the 3D structure of the biological target is unknown. By aligning a series of active molecules and abstracting their common features, a hypothesis can be generated to guide the synthesis of new, potentially more potent analogs. nih.gov
Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The success of a drug candidate is highly dependent on its pharmacokinetic profile, which is often summarized by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico tools are now routinely used to predict these properties early in the drug discovery process, helping to identify and filter out compounds with unfavorable characteristics. nih.govmdpi.com
While specific ADME predictions for this compound are not available in the surveyed literature, studies on structurally related quinoline derivatives provide valuable insights into the likely profile of this compound class. vulcanchem.comresearchgate.net
Absorption: Human intestinal absorption is a key parameter. For quinoline derivatives, properties like lipophilicity (logP) are important predictors. A moderate logP value is often associated with good oral absorption. vulcanchem.com For example, computational models predicted high intestinal permeability for a related quinoline-4-amine analog. vulcanchem.com
Distribution: After absorption, a drug's distribution is largely governed by its affinity for plasma proteins. High plasma protein binding can limit the concentration of free drug available to act on the target. Programs like QikProp are used to predict parameters such as plasma protein binding. vulcanchem.com
Metabolism: The metabolic fate of a compound is critical for its efficacy and safety. Cytochrome P450 (CYP) enzymes are major players in drug metabolism. In silico models can predict which CYP isoforms (e.g., CYP3A4, CYP2D6) are likely to metabolize a compound. For many quinoline-based structures, oxidation and demethylation are common metabolic pathways mediated by enzymes like CYP3A4. vulcanchem.comvulcanchem.com
Excretion: The route and rate of excretion determine the drug's half-life. While less commonly predicted with high accuracy, general characteristics related to solubility and metabolism can provide clues about renal or biliary clearance.
The table below summarizes key ADME parameters and the typical findings for quinoline-based compounds from computational studies. vulcanchem.comvulcanchem.comresearchgate.netarabjchem.org
| ADME Property | Predicted Parameter | General Findings for Quinoline Analogs |
| Absorption | Intestinal Absorption Level | Often predicted to be high, influenced by lipophilicity (LogP). vulcanchem.comvulcanchem.com |
| Caco-2 Permeability | Varies; can be predicted to be high for some analogs. vulcanchem.com | |
| Distribution | Plasma Protein Binding (PPB) | Often predicted to be high (>90%) for lipophilic quinolines. vulcanchem.com |
| Blood-Brain Barrier (BBB) Permeability | Variable; depends on specific structural features and physicochemical properties. | |
| Metabolism | CYP450 Substrate/Inhibitor | Frequently predicted as substrates or inhibitors of CYP3A4 and other isoforms. vulcanchem.comvulcanchem.com |
| Primary Metabolic Pathways | O-demethylation and oxidation are commonly predicted pathways. vulcanchem.comvulcanchem.com | |
| Excretion | - | - |
| Toxicity | Ames Test (Mutagenicity) | Quinoline cores can sometimes trigger mutagenicity alerts, though often predicted as low risk. vulcanchem.com |
| Hepatotoxicity | Can be a concern for the quinoline class due to the potential formation of reactive metabolites. vulcanchem.com |
These computational ADME predictions are vital for prioritizing compounds for further experimental testing and for guiding the design of new analogs with improved drug-like properties. nih.govarabjchem.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Methylquinolin-4-amine, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, 7-Chloro-2-methylquinolin-4-amine analogs are prepared by reacting chlorinated precursors with amines under nitrogen atmosphere, using solvents like THF or dichloromethane. Purification involves recrystallization (e.g., ethyl acetate) or column chromatography (silica gel, 40:60 ethyl acetate/hexane). Purity validation requires HPLC (>95%) and NMR spectroscopy .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer : Use , , and HRMS for structural confirmation. For example, peaks at δ 8.23–6.80 ppm confirm aromatic protons in quinoline derivatives, while signals (e.g., 157.3 ppm) verify carbonyl or fluorine-substituted carbons. MS and HRMS validate molecular weights .
Q. How can researchers assess the stability of this compound under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability studies in solvents (e.g., DMSO, ethanol) at different temperatures (4°C to 40°C) and pH levels. Monitor degradation via HPLC and UV-Vis spectroscopy. Safety data sheets recommend storage in inert atmospheres and protection from light .
Advanced Research Questions
Q. How should structure-activity relationship (SAR) studies be designed to optimize the antimalarial or antibacterial activity of this compound derivatives?
- Methodological Answer : Systematically modify substituents (e.g., chloro, fluoro, methoxy groups) at positions 2, 6, and 7 of the quinoline core. Evaluate activity via in vitro assays (e.g., MTT for cytotoxicity, microdilution for antimicrobial potency). For example, trifluoromethyl groups at position 8 enhance antimycobacterial activity, while morpholine-propyl chains improve solubility .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Validate assay reproducibility using standardized protocols (e.g., CLSI guidelines). Cross-reference data with orthogonal methods: if a compound shows antimalarial activity in one study but not another, confirm via in vivo models or enzyme inhibition assays (e.g., p38 MAP kinase assays). Statistical tools like ANOVA can identify outliers .
Q. How can computational modeling predict the binding mechanisms of this compound derivatives to biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions with targets like Plasmodium dihydroorotate dehydrogenase. Retrosynthesis tools (e.g., AI-powered platforms) predict feasible routes for novel analogs. Validate predictions with experimental IC values .
Q. What experimental approaches elucidate the regioselectivity challenges in synthesizing this compound analogs?
- Methodological Answer : Employ to track fluorine substituent positions. Optimize reaction conditions (e.g., solvent polarity, temperature) to favor desired regioisomers. For example, THF at 60°C minimizes byproducts in morpholine-propyl substitutions .
Data Analysis & Validation
Q. How should researchers quantify this compound in complex biological matrices?
- Methodological Answer : Develop a validated LC-MS/MS method with a deuterated internal standard. Use a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). Calibrate over 1–1000 ng/mL with R > 0.99. Cross-validate with ELISA if applicable .
Q. What criteria distinguish artifacts from genuine biological activity in high-throughput screening?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
